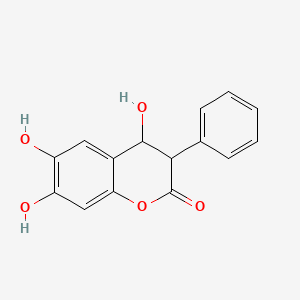

4,6,7-Trihydroxy-3-phenylchroman-2-one

Beschreibung

4,6,7-Trihydroxy-3-phenylchroman-2-one is a flavonoid derivative characterized by a chroman-2-one backbone substituted with hydroxyl groups at positions 4, 6, and 7, and a phenyl group at position 3. Flavonoids of this class are often studied for their bioactive properties, including antioxidant and enzyme-inhibitory activities, which correlate with their hydroxylation patterns and substituent groups .

Eigenschaften

Molekularformel |

C15H12O5 |

|---|---|

Molekulargewicht |

272.25 g/mol |

IUPAC-Name |

4,6,7-trihydroxy-3-phenyl-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C15H12O5/c16-10-6-9-12(7-11(10)17)20-15(19)13(14(9)18)8-4-2-1-3-5-8/h1-7,13-14,16-18H |

InChI-Schlüssel |

PAVCYKHZHNRZJC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C(C3=CC(=C(C=C3OC2=O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4,6,7-Trihydroxy-3-phenylchroman-2-on erfolgt typischerweise durch die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Kondensation von 2,4,6-Trihydroxyacetophenon mit Benzaldehyd in Gegenwart einer Base, gefolgt von der Cyclisierung zur Bildung der Chromanonstruktur .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Lösungsmittelextraktion, Kristallisation und Chromatographie werden häufig zur Isolierung und Reinigung des Endprodukts eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4,6,7-Trihydroxy-3-phenylchroman-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Chinonen oxidiert werden.

Reduktion: Die Carbonylgruppe kann zu entsprechenden Alkoholen reduziert werden.

Substitution: Die Hydroxylgruppen können an Substitutionsreaktionen teilnehmen, um Ether oder Ester zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von Ethern oder Estern.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine antioxidativen Eigenschaften und seine Fähigkeit, freie Radikale abzufangen.

Medizin: Für seine potenziellen entzündungshemmenden, krebshemmenden und antimikrobiellen Wirkungen untersucht.

Industrie: Verwendung bei der Entwicklung von Pharmazeutika und als Zwischenprodukt in der organischen Synthese

5. Wirkmechanismus

Der Wirkmechanismus von 4,6,7-Trihydroxy-3-phenylchroman-2-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Antioxidative Aktivität: Die Hydroxylgruppen können Wasserstoffatome spenden, um freie Radikale zu neutralisieren.

Entzündungshemmende Aktivität: Hemmung von pro-inflammatorischen Enzymen und Zytokinen.

Krebshemmende Aktivität: Induktion der Apoptose in Krebszellen durch Aktivierung spezifischer Signalwege.

Wirkmechanismus

The mechanism of action of 4,6,7-Trihydroxy-3-phenylchroman-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.

Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines.

Anticancer Activity: Induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 4,6,7-Trihydroxy-3-phenylchroman-2-one with structurally related chroman-2-one and chromen-4-one derivatives, focusing on substitutions, physical properties, and bioactivity.

Structural Differences

Physical and Chemical Properties

Melting Points :

- Compound 3l (4',7-dihydroxy-3'-methoxy-8-methyl-4-phenylchroman-2-one): 162–163°C .

- Chroman-4-one derivatives (e.g., 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one): Typically exhibit higher melting points (>200°C) due to increased hydrogen bonding .

- Methoxy-substituted analogs (e.g., 11a): Lower melting points (~150–160°C) due to reduced polarity .

Solubility and Bioavailability :

- Hydroxyl-rich compounds (e.g., 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one) show high water solubility (logS > −4) and bioavailability scores (0.55–0.56), attributed to their polar groups .

- Methyl- or methoxy-substituted derivatives (e.g., 3l) exhibit reduced solubility (logS < −5) but enhanced membrane permeability .

Key Research Findings

Hydroxylation at C-4, C-6, and C-7 enhances bioactivity but complicates synthesis due to steric hindrance .

Methoxy substitutions improve compound stability and lipophilicity, making them suitable for drug delivery systems .

Structural analogs with C-2 phenyl groups (e.g., 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) are prioritized in pharmacokinetic studies due to their balanced solubility and bioavailability .

Biologische Aktivität

4,6,7-Trihydroxy-3-phenylchroman-2-one, also known as a flavonoid compound, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including antibacterial, antioxidant, and potential anticancer properties, supported by relevant data and case studies.

Chemical Structure

The compound features a chroman backbone with three hydroxyl groups at positions 4, 6, and 7, and a phenyl group at position 3. This specific arrangement contributes to its biological activities.

Antibacterial Activity

Recent studies have demonstrated that flavonoids, including this compound, exhibit significant antibacterial properties. The effectiveness of this compound against various bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

The presence of hydroxyl groups is crucial for its antibacterial activity. For instance, compounds with similar structural features have shown comparable or even superior activity against resistant strains like MRSA .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as DPPH radical scavenging. The results indicate that the compound effectively scavenges free radicals due to the catechol structure present in the hydroxyl groups.

The antioxidant mechanism involves the donation of hydrogen atoms from the hydroxyl groups to neutralize free radicals .

Anticancer Potential

Emerging research suggests that flavonoids can exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For example, flavonoids have been shown to inhibit histone deacetylases (HDACs), which play a role in cancer progression.

Case Study:

A study on flavonoids similar to this compound indicated that these compounds could induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

Antibacterial Mechanism

The antibacterial activity is primarily attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential enzymatic processes within bacterial cells. The structural configuration allows for effective interaction with bacterial targets.

Antioxidant Mechanism

The antioxidant activity is linked to the ability of hydroxyl groups to donate electrons or hydrogen atoms to reactive species. This process mitigates oxidative stress and reduces cellular damage associated with various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.